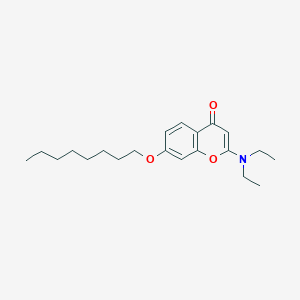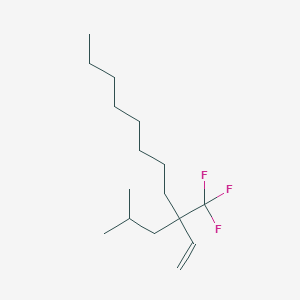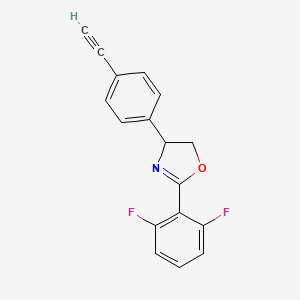![molecular formula C17H9NS B12547246 Quinoline, 3-[4-(3-thienyl)-1,3-butadiynyl]- CAS No. 144091-95-2](/img/structure/B12547246.png)
Quinoline, 3-[4-(3-thienyl)-1,3-butadiynyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoline, 3-[4-(3-thienyl)-1,3-butadiynyl]-: is a heterocyclic aromatic organic compound It features a quinoline core structure with a 3-thienyl group attached via a 1,3-butadiynyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Quinoline, 3-[4-(3-thienyl)-1,3-butadiynyl]- typically involves the coupling of a quinoline derivative with a thienyl-substituted butadiyne. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts under an inert atmosphere. The reaction conditions often include the use of solvents like tetrahydrofuran or dimethylformamide, and bases such as triethylamine or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Quinoline, 3-[4-(3-thienyl)-1,3-butadiynyl]- can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the hydrogenation of the butadiynyl linkage.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, particularly at the 2- and 4-positions, using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Hydrogenated quinoline derivatives.
Substitution: Brominated or nitrated quinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Quinoline, 3-[4-(3-thienyl)-1,3-butadiynyl]- is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Medicine: The compound’s derivatives have shown promise in medicinal chemistry, particularly in the development of anti-cancer and anti-microbial agents. Its structural features allow for the modification and optimization of pharmacokinetic properties.
Industry: In the industrial sector, Quinoline, 3-[4-(3-thienyl)-1,3-butadiynyl]- is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for use in optoelectronic devices.
Mecanismo De Acción
The mechanism of action of Quinoline, 3-[4-(3-thienyl)-1,3-butadiynyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, in anti-cancer research, it may inhibit the activity of enzymes involved in cell proliferation, thereby reducing tumor growth.
Comparación Con Compuestos Similares
Quinoline: A simpler structure without the thienyl and butadiynyl groups.
Thienyl-substituted Quinoline: Similar but lacks the butadiynyl linkage.
Butadiynyl-substituted Quinoline: Similar but lacks the thienyl group.
Uniqueness: Quinoline, 3-[4-(3-thienyl)-1,3-butadiynyl]- is unique due to the presence of both the thienyl and butadiynyl groups, which confer distinct electronic and structural properties
Propiedades
Número CAS |
144091-95-2 |
|---|---|
Fórmula molecular |
C17H9NS |
Peso molecular |
259.3 g/mol |
Nombre IUPAC |
3-(4-thiophen-3-ylbuta-1,3-diynyl)quinoline |
InChI |
InChI=1S/C17H9NS/c1(5-14-9-10-19-13-14)2-6-15-11-16-7-3-4-8-17(16)18-12-15/h3-4,7-13H |
Clave InChI |
SPTJBKJGRKNBAU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C=N2)C#CC#CC3=CSC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-9-(diethylamino)-11H-pyrido[3,2-a]carbazol-5-ol](/img/structure/B12547164.png)

![2-{5-[(1H-Imidazol-1-yl)methyl]-1H-indol-3-yl}ethan-1-ol](/img/structure/B12547168.png)


![[(2R,4R)-4-(2-Aminopurin-9-YL)-1,3-dioxolan-2-YL]methanol](/img/structure/B12547196.png)

![8-(But-3-en-1-yl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B12547207.png)
![2-Hydroxy-1,2-bis[4-(octadecyloxy)phenyl]ethan-1-one](/img/structure/B12547212.png)
![2,9-Bis{4-[2-(thiophen-3-yl)ethoxy]phenyl}-1,10-phenanthroline](/img/structure/B12547222.png)
![(S)-(-)-[(S)-2-Diphenylphosphinoferrocenyl][2-bis(3,5-dimethyl-4-methoxyphenyl)phosphinophenyl]methanol](/img/structure/B12547223.png)



